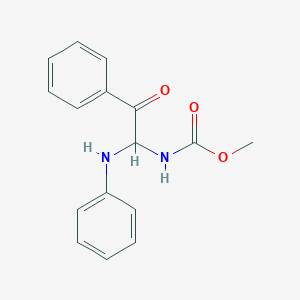

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate

Description

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate is a carbamate derivative characterized by a central ketone group (2-oxo), a phenylamino substituent, and a phenyl group. This structure combines aromatic and carbamate functionalities, which are significant in medicinal chemistry and agrochemical applications. Carbamates are widely studied for their biological activity, including acetylcholinesterase inhibition and use as protecting groups in peptide synthesis .

The compound’s synthesis likely involves coupling a phenyl isocyanate derivative with a methyl carbamate precursor, as seen in analogous carbamate syntheses .

Properties

IUPAC Name |

methyl N-(1-anilino-2-oxo-2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-16(20)18-15(17-13-10-6-3-7-11-13)14(19)12-8-4-2-5-9-12/h2-11,15,17H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDPBKGRNYMYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate typically involves the reaction of phenyl isocyanate with methyl (2-oxo-2-phenyl)acetate in the presence of a suitable base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted carbamates or other derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Lipophilicity

Lipophilicity (log k) is a critical parameter influencing bioavailability and membrane permeability. The table below compares methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate with structurally related carbamates from Ferriz et al. :

| Compound Class | Substituents | log k (HPLC) | Notes |

|---|---|---|---|

| 4a–i (Chlorophenyl derivatives) | 4-Cl, 3-Cl-C₆H₄NHCO- | 2.1–3.8 | Higher log k with Cl groups |

| 5a–i (Dichlorophenyl derivatives) | 4-Cl, 3,4-Cl₂-C₆H₃NHCO- | 3.5–4.9 | Increased lipophilicity |

| 6a–i (Trichlorophenyl derivatives) | 4-Cl, 3,4,5-Cl₃-C₆H₂NHCO- | 4.2–5.6 | Highest log k values |

| Target compound | Phenyl, phenylamino | Est. 2.8–3.5 | Moderate lipophilicity |

The target compound lacks halogen substituents, leading to lower log k compared to chlorinated analogs. This may reduce nonspecific binding but could limit tissue penetration in biological systems .

Toxicity and Metabolic Stability

- Methyl vs. Ethyl Carbamates: Methyl carbamates (e.g., the target compound) are generally less genotoxic than ethyl carbamates, as methyl groups cannot form carcinogenic epoxides . Ethyl carbamates, however, are multispecies carcinogens .

- Aromatic Moieties: The phenyl and phenylamino groups in the target compound raise concerns about metabolic breakdown into aniline derivatives, which are associated with carcinogenicity .

Key Research Findings and Data Tables

Biological Activity

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is a carbamate derivative that features:

- A carbamate group : Contributing to its reactivity and biological activity.

- A phenyl ring : Enhancing lipophilicity and potentially influencing interaction with biological targets.

- An amino group : Implicated in various biological interactions.

The compound's molecular formula is CHNO, with a molecular weight of approximately 284.31 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Induction of apoptosis via caspase activation |

| HCT116 (colon cancer) | 5.4 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 3.2 | Inhibition of angiogenesis |

The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as an anticancer therapeutic agent .

This compound exerts its biological effects through several proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : It could interact with cellular receptors that modulate signaling pathways related to apoptosis and cell growth.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly reduced tumor volume compared to controls. The treatment resulted in a reduction of over 50% in tumor size after four weeks of administration, indicating strong anticancer efficacy .

Case Study 2: Safety Profile Assessment

In toxicity studies, this compound was administered to Kunming mice at doses up to 2000 mg/kg without any observed acute toxicity. This suggests a favorable safety profile, making it a candidate for further pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.